![molecular formula C20H20N4O B7544294 2-(benzhydrylamino)-N-pyrimidin-2-ylpropanamide](/img/structure/B7544294.png)
2-(benzhydrylamino)-N-pyrimidin-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzhydrylamino)-N-pyrimidin-2-ylpropanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BHAP and has been found to have various applications in the field of biochemistry and pharmacology. In
Mechanism of Action
BHAP has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting protein kinase activity, BHAP can disrupt cellular signaling and lead to various physiological effects.
Biochemical and Physiological Effects:
BHAP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. BHAP has also been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Additionally, BHAP has been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BHAP has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. BHAP has also been found to be highly selective in its inhibition of protein kinases, making it a valuable tool for the study of cellular signaling pathways. However, one limitation of BHAP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BHAP. One area of research is the development of BHAP analogs with improved potency and selectivity. Another area of research is the study of the role of protein kinases in disease states and the potential therapeutic applications of BHAP in these diseases. Additionally, the use of BHAP as a probe for the study of protein-protein interactions and cellular signaling pathways is an area of ongoing research.
Conclusion:
In conclusion, BHAP is a chemical compound with various applications in scientific research. It has been found to have potential as a therapeutic agent for the treatment of cancer and other diseases, as well as a tool compound for the study of protein-protein interactions and cellular signaling pathways. While BHAP has several advantages as a tool compound, its potential toxicity limits its use in certain experiments. Ongoing research into the development of BHAP analogs and the study of its potential therapeutic applications will continue to advance our understanding of this important compound.
Synthesis Methods
The synthesis of BHAP involves the reaction of 2-chloro-N-(pyrimidin-2-yl)acetamide with benzhydrylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography, yielding BHAP in high purity.
Scientific Research Applications
BHAP has been found to have various applications in scientific research. It has been used as a tool compound for the study of protein-protein interactions and has shown potential as a therapeutic agent for the treatment of cancer and other diseases. BHAP has also been used as a probe to study the role of protein kinases in cellular signaling pathways.
properties
IUPAC Name |
2-(benzhydrylamino)-N-pyrimidin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15(19(25)24-20-21-13-8-14-22-20)23-18(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,18,23H,1H3,(H,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONVBVJHLVGNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CC=N1)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzhydrylamino)-N-pyrimidin-2-ylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.